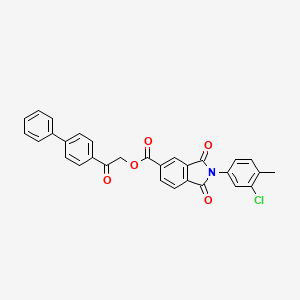![molecular formula C18H19Cl2N9O2 B11690828 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11690828.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2,4-dichlorophenyl)methylidene]-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes multiple functional groups such as oxadiazole, triazole, and piperidine rings
Métodos De Preparación
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2,4-dichlorophenyl)methylidene]-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide typically involves multi-step reactions. The synthetic route may include the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Synthesis of the triazole ring:
Introduction of the piperidine moiety: This can be done through nucleophilic substitution reactions.
Condensation with the dichlorophenyl group: This step involves the formation of a Schiff base through the reaction of an amine with an aldehyde or ketone.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2,4-dichlorophenyl)methylidene]-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Condensation: The compound can participate in condensation reactions with various carbonyl compounds to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2,4-dichlorophenyl)methylidene]-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a lead compound for the development of new drugs, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory therapies.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity, fluorescence, and mechanical strength.
Biological Research: The compound can be used as a probe or tool in biological studies to investigate various biochemical pathways and molecular interactions.
Industrial Applications: The compound may find use in the development of new catalysts, sensors, and other industrially relevant materials.
Mecanismo De Acción
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2,4-dichlorophenyl)methylidene]-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: The compound can interact with specific enzymes or receptors, leading to the modulation of their activity.
Inhibition of biochemical pathways: The compound may inhibit key steps in biochemical pathways, resulting in therapeutic effects.
Induction of cellular responses: The compound can induce various cellular responses, such as apoptosis, cell cycle arrest, or immune modulation.
Comparación Con Compuestos Similares
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2,4-dichlorophenyl)methylidene]-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide can be compared with other similar compounds, such as:
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2,4-dichlorophenyl)methylidene]-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide analogs: These compounds have similar structures but may differ in specific functional groups or substituents, leading to variations in their chemical and biological properties.
Other oxadiazole-triazole hybrids: These compounds share the oxadiazole and triazole rings but may have different substituents or linkers, resulting in distinct properties and applications.
Piperidine-containing compounds: These compounds contain the piperidine ring and may have similar pharmacological or industrial applications.
Propiedades
Fórmula molecular |
C18H19Cl2N9O2 |
|---|---|
Peso molecular |
464.3 g/mol |
Nombre IUPAC |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C18H19Cl2N9O2/c19-12-5-4-11(13(20)8-12)9-22-24-18(30)15-14(10-28-6-2-1-3-7-28)29(27-23-15)17-16(21)25-31-26-17/h4-5,8-9H,1-3,6-7,10H2,(H2,21,25)(H,24,30)/b22-9+ |
Clave InChI |
ZAIBUVCKBVCDHS-LSFURLLWSA-N |
SMILES isomérico |
C1CCN(CC1)CC2=C(N=NN2C3=NON=C3N)C(=O)N/N=C/C4=C(C=C(C=C4)Cl)Cl |
SMILES canónico |
C1CCN(CC1)CC2=C(N=NN2C3=NON=C3N)C(=O)NN=CC4=C(C=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]benzohydrazide](/img/structure/B11690748.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11690752.png)
![5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11690762.png)
![N'-[(Z)-(3-hydroxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11690774.png)
![4-chloro-N'-[(E)-(3-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11690775.png)

![N-[3,5-bis(phenylsulfanyl)phenyl]-2-fluorobenzamide](/img/structure/B11690793.png)

![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B11690805.png)
![(5Z)-3-(4-Nitrophenyl)-5-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11690808.png)
![ethyl {4-[(Z)-2-(5-amino-4-cyano-1-phenyl-1H-pyrazol-3-yl)-2-cyanoethenyl]-2-bromo-6-methoxyphenoxy}acetate](/img/structure/B11690812.png)
![4-[(4-Ethoxy-phenyl)-hydrazono]-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one](/img/structure/B11690817.png)
![3-(2-Methoxy-1-naphthyl)-N'-[(E)-(3-phenoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11690819.png)
![3-bromo-N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11690824.png)
